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Compound of Interest

Compound Name: AAA-10

cat. No.: B12412625

ATPases Associated with diverse cellular Activities (AAA ATPases) constitute a large and
essential superfamily of enzymes found in all domains of life. These proteins are molecular
machines that couple the chemical energy from ATP hydrolysis to mechanical force, which is
used to remodel, translocate, or disassemble various macromolecular substrates. Their
functions are critical for cellular homeostasis, involving processes such as protein degradation,
membrane fusion, DNA replication, microtubule severing, and intracellular transport.

The defining feature of this superfamily is a conserved ATPase domain of approximately 230
amino acids, known as the AAA module. AAA ATPases typically assemble into ring-shaped
homo-hexameric complexes that utilize a central pore to interact with their substrates. Given
their crucial roles in cell function, AAA ATPases are significant targets for therapeutic
development, particularly in fields like oncology and neurodegenerative diseases.

Sequence Homology within the AAA ATPase
Superfamily

The homology among AAA ATPases is rooted in the highly conserved AAA module. This
domain contains characteristic motifs essential for ATP binding and hydrolysis.

Conserved Domains and Motifs

Multiple sequence alignments of AAA proteins have identified a conserved region known as the
"AAA cassette." Within this cassette, several key motifs are responsible for the family's shared
biochemical functions:
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o Walker A Motif (P-loop): A consensus sequence (GxxGxGKT/S) that is crucial for binding the
phosphate groups of ATP.

o Walker B Motif: Characterized by a stretch of hydrophobic residues followed by a conserved
aspartate (e.g., DExx), this motif is essential for ATP hydrolysis through the coordination of a
magnesium ion.

o Second Region of Homology (SRH): A highly conserved motif that distinguishes the AAA
family from other Walker-type ATPases and is critical for the protein's function.

Quantitative Homology Data

While the core AAA module is conserved, the overall sequence identity between different AAA
proteins can vary, reflecting their diverse functions. The sequence identity within the AAA
domain itself is typically around 30% across the superfamily. The domains outside of this core
module show greater divergence and are often responsible for substrate specificity and
interaction with adaptor proteins.

Below is a summary of sequence identities between the conserved AAA domains of several
key human AAA proteins.

_ _ Approximate Sequence _ )
Protein Pair ] ] Primary Function
Identity (AAA Domain)

Protein quality control /

p97/VCP - NSF ~40% o
Membrane trafficking
97/VCP - Katani 350 Protein quality control /
- Katanin ~35%
P Microtubule severing
NSF - Spasti 380 Membrane trafficking /
- Spastin ~38%
P Microtubule severing
Katanin - Spastin ~60% Microtubule severing

Note: The values presented are approximations derived from comparative bioinformatic
analyses and are intended for illustrative purposes.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Homology

The structural architecture of the AAA domain is remarkably conserved across the family. AAA
proteins contain an N-terminal alpha/beta domain that forms the nucleotide-binding pocket and
a C-terminal alpha-helical domain. This core structure is often flanked by N-terminal or C-
terminal domains that confer substrate specificity and regulate oligomerization.

The functional form of most AAA ATPases is a hexameric ring, where the ATP-binding sites are
located at the interface between adjacent subunits. This ring structure is fundamental to their
mechanism of action, allowing them to exert force on substrates threaded through the central
pore.

Signaling Pathways and Functional Homology

Given the diversity of the AAA superfamily, an inhibitor like the representative "AAA-10" would
impact different pathways depending on its specific target. A prominent and well-studied
member of this family is p97/VCP, which plays a central role at the intersection of the ubiquitin-
proteasome system (UPS) and autophagy. An inhibitor targeting p97 would disrupt protein
homeostasis by preventing the extraction of ubiquitinated proteins from cellular structures,
leading to their accumulation and inducing cellular stress.
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Inhibition of the p97/VCP pathway by a representative compound AAA-10.

Experimental Protocols
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Investigating the homology and function of AAA ATPases and their inhibitors involves a
combination of bioinformatic and biochemical techniques.

Protocol: Multiple Sequence Alignment for Homology
Analysis

This protocol outlines the steps for comparing the amino acid sequences of multiple AAA
proteins to identify conserved regions.

Objective: To determine the degree of sequence homology and identify conserved motifs
among selected AAA ATPase family members.

Methodology:

e Sequence Retrieval: Obtain the FASTA-formatted amino acid sequences of the target AAA
proteins (e.g., human p97/VCP, NSF, Katanin) from a protein database such as UniProt or
NCBI.

o Select Alignment Tool: Choose a multiple sequence alignment (MSA) program. Common
choices include Clustal Omega, MAFFT, and MUSCLE. These tools are available via web
servers (e.g., EMBL-EBI) or as standalone software.

e Perform Alignment:
o Paste the FASTA sequences into the input field of the selected MSA tool.

o Set the alignment parameters. For proteins with expected regions of high conservation,
default settings are often sufficient.

o Execute the alignment. The algorithm will progressively align the sequences, introducing
gaps to maximize the alignment score based on a substitution matrix (e.g., BLOSUMG62).

e Analyze Results:
o Examine the output alignment. Conserved columns indicate regions of high homology.

o lIdentify the locations of key motifs like the Walker A and B boxes and the SRH.
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o Use the alignment to calculate a pairwise sequence identity matrix to quantify the
relationships between the proteins.
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 To cite this document: BenchChem. [Introduction to the AAA ATPase Superfamily].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412625#aaa-10-homology-to-other-known-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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